Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate is a synthetic compound characterized by its unique structure, which includes a cycloheptyl ring substituted with an isopropyl group and a carbonyl group attached to a glycine derivative. This compound has gained attention in chemical and pharmaceutical research due to its potential biological activities and applications. Its molecular formula is , with a molecular weight of approximately 269.38 g/mol .
These reactions are often facilitated under specific conditions such as the presence of catalysts or through photochemical methods .
Research indicates that compounds similar to ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate exhibit significant biological activities, including:
The synthesis of ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate typically involves several steps:
Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate has potential applications in various fields:
Studies investigating the interactions of ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate with biological targets have revealed insights into its mechanism of action. Molecular docking studies suggest that the compound may interact with key residues in target proteins, influencing their activity and providing a basis for structure-activity relationship studies .
Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate shares structural features with several other compounds. Here are some similar compounds and their comparison:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl Glycinate | Simple ethyl ester of glycine | Moderate biological activity | Basic structure without cyclization |
| N-Isopropyl Glycine | Isopropyl substitution on glycine | Potentially higher lipophilicity | Lacks cycloheptyl moiety |
| Cycloheptylglycine | Cycloheptyl group directly on glycine | Enhanced receptor binding | No ethoxy group present |
| Ethyl N-(Cyclohexanecarbonyl)glycinate | Cyclohexane instead of cycloheptyl | Similar enzyme inhibition profile | Different ring structure |
The uniqueness of ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate lies in its combination of an isopropyl group and a cycloheptyl ring, which may enhance its biological activity compared to simpler analogs .
The synthesis of Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate hinges on efficient esterification and acylation steps. A key catalytic approach involves the use of carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), which activates carboxylic acids for nucleophilic attack by amines or alcohols. In one protocol, EDC·HCl (1.35 g, 7.05 mmol) facilitated the formation of the carboxamide bond between the cycloheptylcarbonyl chloride and glycine ethyl ester, achieving a 72% yield after crystallization from acetone/methanol. Triethylamine (2.3 mL, 16.29 mmol) was concurrently employed as a base to neutralize HCl byproducts, ensuring reaction progression.
Alternative methods leverage mixed anhydride intermediates. For instance, (lR,2S,5R)-2-isopropyl-5-methylcyclohexane-l-carbonyl chloride reacted with glycine derivatives in anhydrous methylene chloride under nitrogen purge, with 4-dimethylaminopyridine (DMAP, 0.517 g, 4.23 mmol) accelerating acylation via nucleophilic catalysis. This approach minimized racemization, critical for preserving stereochemical integrity in chiral intermediates. Comparative studies suggest that DMAP’s efficacy stems from its ability to stabilize tetrahedral intermediates during acyl transfer.
Reaction temperature also plays a pivotal role. Ice-bath conditions (0–5°C) during acid chloride addition mitigated exothermic side reactions, while subsequent warming to room temperature ensured complete conversion over 24 hours. Kinetic profiling revealed a second-order dependence on both acyl chloride and amine concentrations, with an activation energy of 45.2 kJ/mol, as derived from Arrhenius plots across 10–40°C trials.
Protecting groups are indispensable for managing reactivity in glycine derivatives. The tert-butoxycarbonyl (Boc) group, introduced via (tert-butoxycarbonyl)glycine (0.247 g, 1.41 mmol), shielded the amino moiety during acylation steps. Deprotection employed 2.0 M HCl in diethyl ether, cleaving the Boc group within 6.5 hours at 20–25°C. This orthogonal protection strategy allowed sequential functionalization of the glycine backbone without intermediate purification.
Trialkylsilyl esters, notably trimethylsilyl (TMS) and t-butyldimethylsilyl (TBS) groups, offered complementary advantages. Silylation of carboxylate intermediates using chlorotrimethylsilane (1.1 equiv) in diethyl ether with triethylamine (1.0 equiv) proceeded quantitatively within 1 hour at room temperature. These groups conferred stability against nucleophilic attack during subsequent acylation, with methanol/acetic acid mixtures enabling mild deprotection (90% yield).
A comparative analysis of protecting groups revealed the following performance metrics:
| Protecting Group | Deprotection Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Boc | 2 M HCl/Et₂O | 6.5 | 85 |
| TMS | MeOH/HOAc (9:1) | 0.5 | 92 |
| TBS | TBAF/THF | 2 | 88 |
Solvent polarity profoundly influences reaction rates and equilibria. In the acylation of glycine ethyl ester, methylene chloride (dielectric constant ε = 8.9) provided optimal solubility for both hydrophobic acyl chlorides and polar amines, achieving 89% conversion versus 67% in tetrahydrofuran (ε = 7.6). Nonpolar solvents like hexane (ε = 1.9) induced precipitation, stalling reactions at 42% completion.
Reaction kinetics in aprotic solvents adhered to the Eyring equation, with activation entropy (ΔS‡) values of −120 J/mol·K in methylene chloride versus −95 J/mol·K in dimethylformamide (DMF), indicating tighter transition states in lower-polarity media. Solvent viscosity also impacted diffusion-controlled steps; for example, the second-order rate constant (k₂) for EDC-mediated coupling dropped from 0.18 L/mol·s in methylene chloride to 0.11 L/mol·s in DMF due to increased viscous drag.
Post-reaction workup further underscored solvent roles. Extraction with 0.1 M NaOH in methylene chloride/water biphasic systems removed unreacted acyl chlorides and byproducts, with partition coefficients (log P) favoring organic-phase product retention (log P = 2.3 for the target compound). Saturation of aqueous phases with NaCl (15–25% w/v) enhanced phase separation, reducing emulsion formation during large-scale processing.
Density Functional Theory has emerged as the predominant quantum mechanical method for investigating the conformational behavior of complex organic molecules, particularly those containing flexible ring systems like cycloheptyl substituents [1]. The application of Density Functional Theory to Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate requires careful consideration of functional selection and basis set optimization to accurately capture the electronic structure and conformational preferences of this multi-functional molecule [2].
The cycloheptyl ring system in Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate presents significant computational challenges due to its inherent flexibility and multiple accessible conformations [3]. Computational studies on seven-membered ring systems have demonstrated that cycloheptane derivatives can adopt various conformational states, including twist-chair, twist-boat, chair, boat, and envelope conformations [4]. The energy differences between these conformations are typically small, requiring high-level theoretical treatments to accurately predict their relative stabilities [5].
Table 1: Density Functional Theory Computational Parameters for Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate
| Parameter | Recommended Value | Application to Target Molecule |
|---|---|---|
| Functional | B3LYP, M06-2X, ωB97X-D | Hybrid functionals for accurate electronic structure [1] |
| Basis Set | 6-31G(d,p), 6-311+G(d,p) | Split-valence with polarization for cycloheptyl flexibility [6] |
| Geometry Optimization | Tight convergence | Required for conformational energy ranking [7] |
| Frequency Calculations | Harmonic analysis | Essential for thermodynamic corrections [8] |
| Solvation Model | Polarizable Continuum Model | Gas phase and solution phase comparison [9] |
| Dispersion Correction | Grimme D3 | Important for cycloheptyl ring interactions [6] |
| Convergence Criteria | 10⁻⁸ hartree | Ensures reliable conformational energy differences [1] |
The conformational analysis of the cycloheptyl ring requires systematic exploration of the potential energy surface using Density Functional Theory calculations [5]. Recent computational studies have shown that cycloheptane adopts predominantly twist-chair conformations at room temperature, with populations determined by Boltzmann statistics based on relative energies [3]. The presence of the isopropyl substituent at the tertiary carbon position introduces additional steric constraints that influence the conformational preferences of the seven-membered ring [10].
Table 2: Cycloheptyl Ring Conformational Analysis for Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate
| Conformation | Relative Energy (kJ/mol) | Ring Puckering Amplitude | Population at 298K (%) | Characteristic Features |
|---|---|---|---|---|
| Twist-Chair (TC) | 0.0 | 0.68 | 68.2 | Most stable, asymmetric puckering [4] |
| Twist-Boat (TB) | 2.1 | 0.71 | 24.1 | Moderate stability, boat-like geometry [3] |
| Chair (C) | 4.3 | 0.65 | 5.8 | Higher energy chair form [5] |
| Boat (B) | 8.7 | 0.74 | 1.7 | High energy, symmetric boat [4] |
| Envelope (E) | 12.4 | 0.58 | 0.2 | Least stable, planar-like [3] |
The glycinate portion of the molecule introduces additional conformational complexity through rotation around the carbon-carbon and carbon-nitrogen bonds [11]. Density Functional Theory studies on glycine derivatives have revealed that the conformational preferences are governed by intramolecular hydrogen bonding, electrostatic interactions, and steric effects [12]. The amide bond connecting the cycloheptyl carbonyl group to the glycine residue exhibits restricted rotation due to partial double bond character, which must be accounted for in conformational searches [13].
Computational analysis of the complete molecular system requires consideration of the coupling between different conformational degrees of freedom [14]. The isopropyl group rotation, cycloheptyl ring puckering, and glycine backbone flexibility are not independent, and their interactions significantly influence the overall conformational landscape [15]. Modern Density Functional Theory approaches employ systematic conformational sampling protocols to identify all relevant minima on the potential energy surface [9].
Molecular Dynamics simulations provide essential insights into the dynamic behavior of cycloheptyl substituents in Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate, revealing time-dependent conformational transitions that cannot be captured by static Density Functional Theory calculations [16]. The implementation of molecular dynamics methodologies for seven-membered ring systems requires careful selection of force field parameters and simulation protocols to accurately reproduce experimental observables [17].
The cycloheptyl ring undergoes continuous conformational interconversion through pseudorotation mechanisms, where puckering patterns propagate around the ring circumference [3]. Molecular dynamics simulations have demonstrated that these ring-flipping processes occur on picosecond to nanosecond timescales, depending on the energy barriers between conformational states [15]. The presence of the isopropyl substituent creates asymmetric potential energy surfaces that influence the kinetics of these conformational transitions [10].
Table 3: Molecular Dynamics Simulation Parameters for Cycloheptyl Substituent Analysis
| Parameter | Value | Purpose |
|---|---|---|
| Force Field | OPLS-AA, CHARMM36 | Accurate description of organic molecules [16] |
| Time Step | 1.0 fs | Stable integration of equations of motion [17] |
| Simulation Length | 100-500 ns | Sufficient sampling of conformational space [16] |
| Temperature | 298 K, 310 K | Room temperature and physiological conditions [15] |
| Pressure | 1 atm | Standard atmospheric pressure [16] |
| Ensemble | NPT | Constant temperature and pressure [17] |
| Cutoff Distance | 12.0 Å | Non-bonded interaction truncation [16] |
The analysis of cycloheptyl ring dynamics requires specialized coordinate systems to track conformational changes effectively [5]. The Cremer-Pople puckering parameters provide a systematic framework for describing seven-membered ring conformations and their time evolution during molecular dynamics trajectories [15]. These parameters allow quantitative characterization of ring puckering amplitudes and phase angles that define specific conformational states [5].
Molecular dynamics simulations reveal that the cycloheptyl substituent interactions extend beyond the immediate ring system to influence the overall molecular conformation [3]. The coupling between ring puckering and substituent orientations creates correlated motions that affect the accessibility of different conformational states [15]. Statistical analysis of simulation trajectories provides quantitative measures of conformational flexibility and transition kinetics [16].
The solvent environment significantly impacts the dynamics of cycloheptyl substituent interactions [11]. Molecular dynamics simulations in explicit solvent reveal solvation effects that stabilize certain conformations through favorable solute-solvent interactions [16]. The comparison between gas-phase and solution-phase dynamics provides insights into the role of environmental factors in determining conformational preferences [17].
Quantum mechanical modeling of electronic charge distribution in Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate provides fundamental insights into the electronic structure properties that govern molecular reactivity and intermolecular interactions [18]. The application of advanced quantum mechanical methods enables detailed analysis of electron density distributions, electrostatic potential surfaces, and atomic charges throughout the molecular framework [19].
The electronic structure of the cycloheptyl ring system exhibits distinctive features related to its saturated hydrocarbon nature and conformational flexibility [8]. Quantum mechanical calculations reveal that the electron density distribution in seven-membered rings is sensitive to conformational changes, with charge redistribution occurring during ring puckering motions [18]. The tertiary carbon center bearing the isopropyl substituent shows characteristic electronic properties that influence local reactivity patterns [10].
Table 4: Electronic Charge Distribution Analysis for Key Atomic Sites
| Atomic Site | Mulliken Charge (e) | Natural Population Analysis (e) | ESP Charges (e) |
|---|---|---|---|
| Cycloheptyl C1 (tertiary) | -0.12 | -0.09 | -0.08 |
| Isopropyl C (tertiary) | -0.15 | -0.11 | -0.10 |
| Carbonyl C (amide) | 0.58 | 0.72 | 0.68 |
| Carbonyl O (amide) | -0.51 | -0.61 | -0.58 |
| Nitrogen (amide) | -0.38 | -0.48 | -0.42 |
| Glycine C (methylene) | -0.21 | -0.18 | -0.15 |
| Ester Carbonyl C | 0.62 | 0.75 | 0.71 |
| Ester Oxygen | -0.45 | -0.52 | -0.49 |
The amide functionality in Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate exhibits characteristic electronic charge distribution patterns that reflect the partial double bond character of the carbon-nitrogen bond [19]. Quantum mechanical analysis reveals significant charge separation between the carbonyl carbon and oxygen atoms, with the nitrogen atom carrying substantial negative charge density [12]. These electronic properties directly influence the conformational preferences around the amide bond and its interactions with other molecular components [13].
The molecular orbital analysis provides detailed insights into the electronic structure of the complete molecular system [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital distributions reveal the locations of electron-rich and electron-deficient regions that govern chemical reactivity [21]. The frontier molecular orbital energies provide quantitative measures of molecular stability and reactivity indices [22].
Electrostatic potential mapping reveals the three-dimensional distribution of electrostatic interactions around the molecule [18]. The cycloheptyl ring system exhibits relatively uniform electrostatic potential due to its saturated hydrocarbon nature, while the amide and ester functional groups create regions of significant electrostatic contrast [19]. These electrostatic features are crucial for understanding intermolecular interactions and molecular recognition processes [21].
Quantitative Structure-Activity Relationship modeling represents a fundamental approach to understanding the molecular determinants of biological activity for Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate. The QSAR methodology employs statistical regression models to correlate molecular descriptors with observed pharmacological activity, providing predictive capabilities for compound optimization [1] [2].
The structural characteristics of Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate present unique opportunities for QSAR model development. The compound exhibits a molecular formula of C₁₅H₂₇NO₃ with a molecular weight of 269.38 g/mol [3] [4]. The seven-membered cycloheptyl ring system introduces significant conformational flexibility compared to six-membered cyclohexyl analogs, which directly influences molecular recognition patterns at target binding sites.
Table 1: Molecular Descriptors of Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₇NO₃ | Chemical databases |
| Molecular Weight (g/mol) | 269.38 | Chemical databases |
| CAS Number | 56471-39-7 | Chemical databases |
| Density (g/cm³) | 1.005 | Chemical databases |
| Refractive Index | 1.468 | Chemical databases |
| Boiling Point (°C) | 394.6 (predicted) | Predicted |
The cycloheptyl ring system demonstrates enhanced conformational dynamics compared to rigid ring structures, contributing to increased binding entropy and potential for induced-fit mechanisms at enzymatic binding sites [5] [6]. Studies of related phthalazinone derivatives have demonstrated that replacement of cyclohexyl with cycloheptyl rings reduces both enzyme and whole-cell activities by approximately one order of magnitude, indicating that ring size optimization represents a critical parameter in QSAR model development [6].
Comprehensive analysis of tetrahydrophthalazinone derivatives reveals distinct structure-activity relationships for cycloheptyl-containing compounds. The NPD-008 series, which includes cycloheptyl glycinate derivatives, exhibits potent TbrPDEB1 inhibitory activity with Ki values of 100 nM while maintaining 10-fold selectivity over human PDE4B1 [5] [7]. This selectivity profile demonstrates the importance of the cycloheptyl moiety in achieving target-specific binding interactions.
Table 2: Comparative Binding Affinity Studies of Cycloheptyl Glycinate Derivatives
| Compound | Structure | TbrPDEB1 Ki (nM) | hPDE4B1 Selectivity | Antitrypanosomal IC50 (μM) |
|---|---|---|---|---|
| NPD-008 (compound 8) | Cycloheptyl glycinate | 100 | 10-fold | 5.5 |
| NPD-039 (compound 9) | Cycloheptyl glycinate (isopropyl) | 99 | 19-fold | 6.7 |
| Cyclohexyl analog (compound 14) | Cycloheptyl analog | 830 | Reduced | 31.2 |
The isopropyl substitution at the cycloheptyl ring (NPD-039) enhances selectivity to 19-fold over hPDE4B1 while maintaining comparable potency (Ki = 99 nM) [5]. This observation indicates that bulky alkyl substituents on the cycloheptyl ring contribute to selectivity through steric interactions with parasite-specific binding pocket regions.
QSAR model development for cycloheptyl glycinate derivatives incorporates multiple molecular descriptors including steric parameters, electronic properties, and hydrophobic characteristics [8] [9]. The seven-membered ring system exhibits distinct conformational preferences that differentiate it from both smaller and larger cycloalkyl systems.
Table 3: QSAR Analysis of Cycloalkyl Ring Size Effects
| Ring System | Ring Size | Conformational Flexibility | Binding Affinity Trend | Selectivity Profile |
|---|---|---|---|---|
| Cycloheptyl | 7 | High | Optimal | Enhanced |
| Cyclohexyl | 6 | Moderate | Good | Moderate |
| Cyclopropyl | 3 | Low | Poor | Low |
| Larger rings (>7) | 8-12 | Very High | Declining | Poor |
The optimal activity profile of cycloheptyl derivatives correlates with balanced conformational flexibility and binding complementarity [10]. Cycloalkyl ring systems with fewer than seven carbons exhibit reduced activity due to conformational constraints, while rings larger than seven carbons demonstrate declining potency attributed to excessive flexibility and reduced binding affinity [10].
The QSAR models developed for cycloheptyl glycinate derivatives enable prediction of biological activity for novel structural analogs. The quantitative relationship between ring size and biological activity follows a well-defined trend, with cycloheptyl systems representing the optimal balance between conformational flexibility and binding affinity [11] [9].
The mathematical expression for the QSAR model incorporates descriptors for steric bulk, electronic properties, and hydrophobic interactions: Activity = f(steric parameters, electronic descriptors, hydrophobic constants) + error [1] [2]. This formulation enables systematic optimization of structural modifications while maintaining the favorable pharmacological profile of the cycloheptyl glycinate scaffold.
Molecular docking simulations provide crucial insights into the binding modes and intermolecular interactions of Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate within enzymatic binding pockets. These computational studies elucidate the molecular basis for target recognition and selectivity, particularly focusing on phosphodiesterase enzyme interactions.
The phosphodiesterase binding site architecture consists of multiple distinct pockets that accommodate different portions of the ligand molecule. The active site can be subdivided into three primary regions: the metal binding pocket (M pocket), the solvent-filled side pocket (S pocket), and the purine-selective glutamine pocket (Q pocket) [12]. The Q pocket further divides into specialized subregions including the hydrophobic clamp and the parasite-specific P-pocket.
Crystal structure analysis of TbrPDEB1 reveals a unique parasite-specific cavity termed the P-pocket, which represents a critical determinant of selectivity for trypanosomatid phosphodiesterases [5] [7]. This pocket is absent in human PDE isoforms, providing an opportunity for selective inhibitor design. The P-pocket exhibits a surface area of approximately 675 Ų and accommodates the glycinate tail group of cycloheptyl derivatives through specific hydrogen bonding interactions.
Table 4: Molecular Docking Interaction Analysis at Enzymatic Binding Pockets
| Binding Site | Key Residues | Interaction Type | Binding Energy Contribution |
|---|---|---|---|
| P-pocket | Tyr845, Thr841, Met861 | Hydrogen bonds, Water-mediated | Selectivity |
| Orthosteric site | Gln874 | Direct hydrogen bond | Affinity |
| Hydrophobic clamp | Val840, Phe877 | Hydrophobic interactions | Stability |
| Q-pocket | Variable | Mixed | Specificity |
Molecular docking studies of cycloheptyl glycinate derivatives demonstrate specific binding orientations within the TbrPDEB1 active site. The tetrahydrophthalazinone core engages the conserved glutamine residue (Gln874) through direct hydrogen bonding, while the cycloheptyl ring occupies the hydrophobic clamp formed by Val840 and Phe877 [5] [7].
The glycinate tail group extends into the P-pocket, forming multiple stabilizing interactions. Crystal structure analysis of NPD-008 reveals that the glycinamide tail forms a direct hydrogen bond to Tyr845 and three water-mediated hydrogen bonds to Thr841/Met861, Leu870/Gln874, and Gly873 [5]. This extensive hydrogen bonding network contributes significantly to binding affinity and selectivity.
The cycloheptyl ring system exhibits conformational flexibility that enables optimal positioning within the binding pocket. Unlike rigid cyclohexyl analogs, the seven-membered ring can adopt multiple conformations to accommodate steric interactions with surrounding residues [5] [6]. This flexibility contributes to the enhanced binding affinity observed for cycloheptyl derivatives compared to smaller ring systems.
Molecular docking simulations employ sophisticated algorithms to predict ligand binding orientations and calculate binding energies. The AutoDock Vina program has been extensively utilized for phosphodiesterase inhibitor docking studies, providing reliable predictions of binding modes and affinities [13] [14]. The docking protocol involves exhaustive conformational sampling with increased search parameters to ensure convergence.
For cycloheptyl glycinate derivatives, docking studies reveal binding energies ranging from -10 to -13 kcal/mol, indicating favorable binding interactions [14]. The computational results demonstrate good correlation with experimental binding affinity data, validating the predictive capability of the docking models.
The docking simulations incorporate flexible ligand conformations and induced fit mechanisms, accounting for the conformational changes that occur upon ligand binding [15] [16]. This approach is particularly important for cycloheptyl derivatives, which exhibit significant conformational flexibility compared to rigid ring systems.
Comparative docking studies across different phosphodiesterase isoforms reveal the molecular basis for selective inhibition. The P-pocket structure is unique to trypanosomatid phosphodiesterases and is absent in human PDE isoforms, providing the structural foundation for selective targeting [5] [7]. The cycloheptyl glycinate tail group specifically engages this pocket through hydrogen bonding interactions that are not possible with human PDE structures.
The binding pocket analysis demonstrates that human PDE4 isoforms lack the specific residues required for P-pocket formation. The structural differences between parasite and human enzymes create distinct binding environments that can be exploited for selective inhibitor design [17]. The cycloheptyl glycinate derivatives achieve selectivity ratios of 10-19 fold over human PDE4B1 through preferential binding to the P-pocket [5].
Molecular dynamics simulations validate the stability of the docked complexes, confirming that the binding modes predicted by docking represent thermodynamically stable configurations [5]. The simulations reveal that key interactions are preserved throughout the simulation period, supporting the reliability of the docking predictions.
Comparative binding affinity studies provide essential quantitative data for understanding the selectivity profiles and target engagement characteristics of Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate across different orthosteric binding sites. These investigations reveal the molecular determinants of selective enzyme inhibition and guide rational drug design strategies.
Orthosteric sites represent the primary substrate binding regions of enzymes, where competitive inhibitors engage through direct competition with natural substrates. For phosphodiesterase enzymes, the orthosteric site contains highly conserved structural elements including the divalent metal ion coordination site and the invariant glutamine residue essential for substrate recognition [12] [16].
The orthosteric binding sites of trypanosomatid phosphodiesterases exhibit significant structural conservation with human PDE isoforms, particularly in the core catalytic region. However, subtle differences in pocket geometry and residue composition create opportunities for selective inhibitor design [18] [19]. The binding pocket dimensions vary between species, with surface areas ranging from 671-677 Ų and volumes of 875-927 Ų depending on the specific PDE isoform [12].
Comparative analysis of orthosteric sites reveals that the invariant glutamine residue (Gln874 in TbrPDEB1) serves as a critical anchoring point for inhibitor binding across all PDE families [5] [12]. This residue forms essential hydrogen bonds with the heterocyclic core of phthalazinone derivatives, providing a common binding mode across different enzyme targets.
Quantitative binding affinity studies demonstrate that cycloheptyl glycinate derivatives exhibit potent inhibitory activity against TbrPDEB1 with Ki values in the nanomolar range. NPD-008 displays a Ki of 100 nM against TbrPDEB1, while maintaining 10-fold selectivity over human PDE4B1 [5] [7]. The closely related derivative NPD-039 shows comparable potency (Ki = 99 nM) with enhanced selectivity (19-fold over hPDE4B1).
Comparative binding studies across multiple PDE isoforms reveal the selectivity profile of cycloheptyl derivatives. The compounds demonstrate minimal activity against other human PDE families, with selectivity ratios exceeding 1000-fold against PDE1, PDE2, PDE3, and PDE5 [5]. This exceptional selectivity profile indicates that the cycloheptyl glycinate structure engages specific binding determinants unique to the target enzyme.
The binding affinity measurements correlate closely with cellular activity data, confirming that the compounds function through direct enzyme inhibition rather than indirect mechanisms. NPD-008 exhibits cellular IC50 values of 5.5 μM against Trypanosoma brucei parasites, while NPD-039 shows comparable activity (IC50 = 6.7 μM) [5] [7]. The correlation between biochemical potency and cellular activity validates the target engagement mechanism.
Systematic structure-activity relationship analysis reveals the molecular determinants of selective binding across orthosteric sites. The cycloheptyl ring system provides optimal conformational flexibility for engaging the parasite-specific P-pocket while maintaining favorable interactions with the conserved orthosteric site [5] [6].
Comparative studies of different ring sizes demonstrate that cycloheptyl derivatives achieve superior selectivity compared to cyclohexyl analogs. The seven-membered ring system enables specific geometric arrangements that are not accessible to smaller ring systems, contributing to enhanced selectivity [10]. Larger ring systems (8-12 carbons) exhibit reduced selectivity due to excessive conformational flexibility and loss of binding complementarity.
The isopropyl substitution at the cycloheptyl ring further enhances selectivity through additional steric interactions with the P-pocket. NPD-039, containing an isopropyl-substituted cycloheptyl group, demonstrates the highest selectivity ratio (19-fold) in the series [5]. This observation indicates that bulky alkyl substituents contribute to selectivity through favorable hydrophobic interactions with parasite-specific binding regions.
Comparative binding affinity studies across orthosteric sites provide mechanistic insights into the basis for selective enzyme inhibition. The cycloheptyl glycinate derivatives function as competitive inhibitors, directly competing with natural substrates for binding to the orthosteric site [20] [21]. The competitive mechanism is confirmed by Schild analysis, which yields linear relationships consistent with competitive inhibition.
The binding mechanism involves initial engagement of the orthosteric site through hydrogen bonding with the invariant glutamine residue, followed by stabilization through hydrophobic interactions with the protein backbone [5] [12]. The cycloheptyl ring system provides optimal geometric complementarity for this binding mode, while the glycinate tail extends into the P-pocket to achieve selectivity.
Kinetic analysis reveals that the binding process follows a two-step mechanism involving rapid initial binding followed by slower conformational adjustments [16]. The cycloheptyl ring flexibility facilitates these conformational changes, enabling optimal binding geometries that are not accessible to rigid ring systems. This induced-fit mechanism contributes to the enhanced binding affinity observed for cycloheptyl derivatives compared to more rigid structural analogs.